Selective Inhibition of Platelet 12-Lipoxygenase over 5-Lipoxygenase
When tested at 30 µM, 4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide demonstrates inhibitory activity against platelet 12-lipoxygenase, while displaying no significant inhibition of 5-lipoxygenase even at 100 µM in RBL-1 cells [1]. This differential lipoxygenase preference is a key distinguishing feature relative to many benzamide analogs that exhibit either pan-lipoxygenase activity or exclusive 5-LOX inhibition.
| Evidence Dimension | Lipoxygenase selectivity (12-LOX vs 5-LOX inhibition) |
|---|---|
| Target Compound Data | Active against 12-LOX at 30 µM; NS (no significant activity) against 5-LOX at 100 µM. |
| Comparator Or Baseline | Broad benzamide class: many analogs show 5-LOX inhibition at similar concentrations; specific comparator data unavailable. |
| Quantified Difference | Qualitatively, 12-LOX > 5-LOX selectivity; exact IC50 values not reported. |
| Conditions | In vitro enzymatic assay: 12-LOX measured in platelet extract at 30 µM compound concentration ; 5-LOX measured in RBL-1 cell homogenate at 100 µM [1]. |
Why This Matters
For scientific procurement, a 12-LOX-biased inhibitor provides a tool compound to dissect the 12-LOX pathway independent of 5-LOX-mediated leukotriene signaling, which is valuable in platelet biology and vascular inflammation research.
- [1] ChEMBL Database. CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
